3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazinone ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one typically involves the halogenation of a pyrazinone precursor. A common method might include:
Starting Material: 1-methylpyrazin-2(1H)-one
Reagents: Bromine (Br2) and Chlorine (Cl2)
Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to control the reactivity of the halogens.
Industrial Production Methods
Industrial production methods would likely involve similar halogenation reactions but on a larger scale, with optimized conditions for yield and purity. Continuous flow reactors might be used to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The pyrazinone ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazinones can be formed.
Oxidation Products: Oxidized derivatives of the pyrazinone ring.
Reduction Products: Reduced forms of the pyrazinone ring.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific application:
Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: The bromine and chlorine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-chloropyrazine-2(1H)-one
- 3-Bromo-1-methylpyrazin-2(1H)-one
- 5-Chloro-1-methylpyrazin-2(1H)-one
Eigenschaften
Molekularformel |
C5H4BrClN2O |
---|---|
Molekulargewicht |
223.45 g/mol |
IUPAC-Name |
3-bromo-5-chloro-1-methylpyrazin-2-one |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-2-3(7)8-4(6)5(9)10/h2H,1H3 |
InChI-Schlüssel |
QVFVPJYTCDGJJS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C(C1=O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.